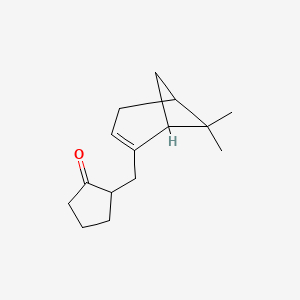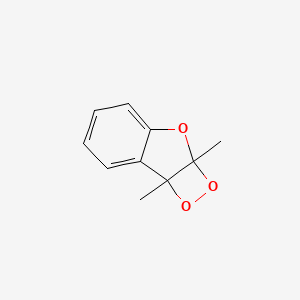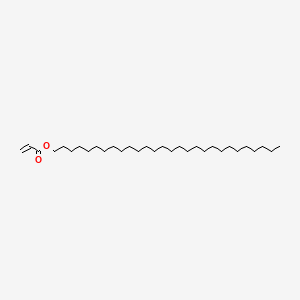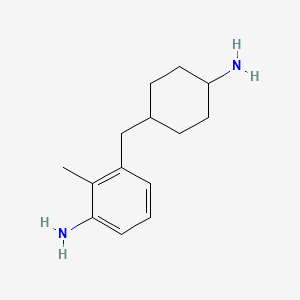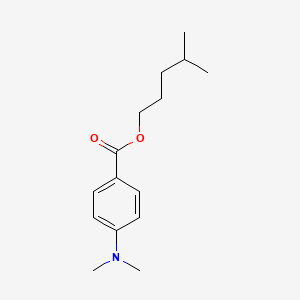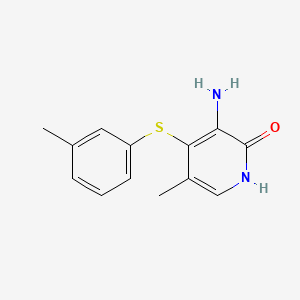
2(1H)-Pyridinone, 3-amino-5-methyl-4-((3-methylphenyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Piridinona, 3-amino-5-metil-4-((3-metilfenil)tio)- es un compuesto orgánico sintético que pertenece a la familia de las piridinonas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2(1H)-Piridinona, 3-amino-5-metil-4-((3-metilfenil)tio)- normalmente implica reacciones orgánicas de varios pasos. Un enfoque común podría incluir:
Formación del núcleo de piridinona: Esto se puede lograr a través de reacciones de ciclización que involucran precursores apropiados.
Introducción del grupo amino: Reacciones de aminación utilizando reactivos como amoníaco o aminas.
Formación de tioéter:
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para la producción a gran escala. Esto incluye el uso de reactivos rentables, la optimización de las condiciones de reacción (temperatura, presión, disolventes) y la garantía de altos rendimientos y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, formando potencialmente sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción podrían dirigirse a los grupos nitro o carbonilo, si están presentes.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden modificar el anillo aromático u otros grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, haluros de alquilo, tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfoxidos, mientras que la sustitución podría introducir varios grupos funcionales en el anillo aromático.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Posible uso en el desarrollo de fármacos debido a sus actividades biológicas.
Industria: Podría utilizarse en la síntesis de productos químicos o materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2(1H)-Piridinona, 3-amino-5-metil-4-((3-metilfenil)tio)- dependería de su objetivo biológico específico. En general, podría interactuar con enzimas o receptores, inhibiendo o activando vías específicas. Se requerirían estudios detallados para dilucidar su mecanismo exacto.
Comparación Con Compuestos Similares
Compuestos similares
2(1H)-Piridinona, 3-amino-5-metil-4-feniltio-: Estructura similar pero sin el grupo metilo en el anillo fenilo.
2(1H)-Piridinona, 3-amino-5-metil-4-((4-metilfenil)tio)-: Estructura similar pero con el grupo metilo en la posición para del anillo fenilo.
Singularidad
La presencia del grupo metilo en la posición meta del anillo fenilo en 2(1H)-Piridinona, 3-amino-5-metil-4-((3-metilfenil)tio)- podría conferir propiedades estéricas y electrónicas únicas, afectando potencialmente su reactividad y actividad biológica.
Propiedades
Número CAS |
172469-95-3 |
|---|---|
Fórmula molecular |
C13H14N2OS |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
3-amino-5-methyl-4-(3-methylphenyl)sulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-3-5-10(6-8)17-12-9(2)7-15-13(16)11(12)14/h3-7H,14H2,1-2H3,(H,15,16) |
Clave InChI |
XGIPVPLZMWXFQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)SC2=C(C(=O)NC=C2C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



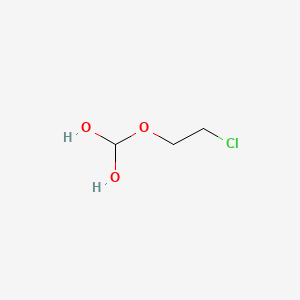
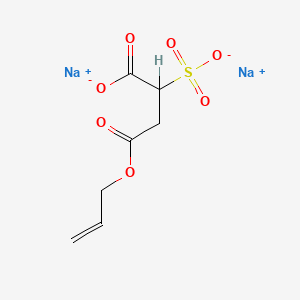

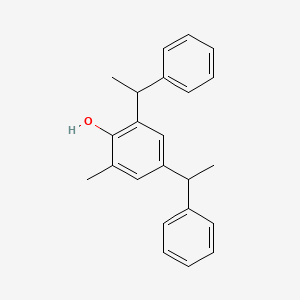
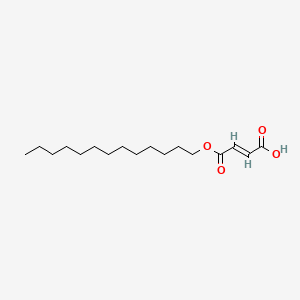
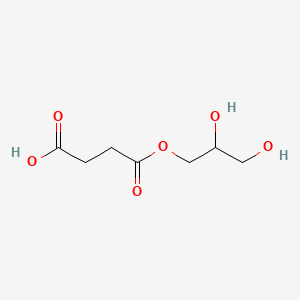
![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
